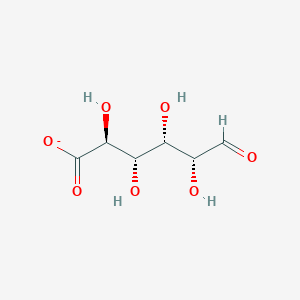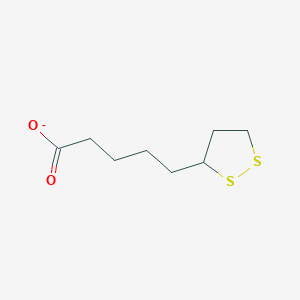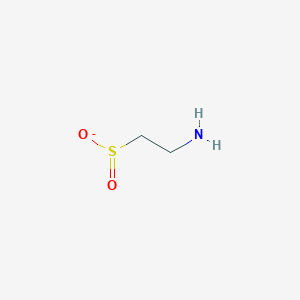
2-Aminoethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypotaurine(1-) is an organosulfinate oxoanion resulting from the deprotonation of the sulfinic acid group of hypotaurine. It is a conjugate base of a hypotaurine and a hypotaurine zwitterion.
Scientific Research Applications
Enzymatic Activity and Biochemical Role : Mammalian tissues possess hypotaurine aminotransferase activity, indicating a role in amino acid metabolism. However, contrary to previous assumptions, isethionate is not a product of hypotaurine transamination, emphasizing the need for further investigation into its metabolic pathways and functions (Fellman et al., 1980).
Synthetic Chemistry Applications : Hypotaurine has been utilized in the synthesis of isotopically labeled compounds such as [2-3H2]-taurine, which is significant for tracer studies in biochemical research (Fellman, 1981). Additionally, 2-aminoethanesulfonic acid has been used as a catalyst in the green synthesis of nitrogen-containing heterocycles, demonstrating its utility in environmentally friendly chemical processes (Shirini & Daneshvar, 2016).
Material Science and Nanotechnology : In material science, 2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 has been introduced as an efficient magnetic nanocatalyst, showcasing its potential in the synthesis of organic compounds and in nanotechnology applications (Ghasemzadeh & Akhlaghinia, 2017).
Medical Research : Although not directly related to 2-Aminoethanesulfinate, it's worth noting that its derivative, 3-amino-1-propanesulfonic acid (3APS), has been explored as a potential treatment for Alzheimer's disease, targeting amyloid-β, a key pathological feature of the disease (Aisen et al., 2006).
properties
Molecular Formula |
C2H6NO2S- |
|---|---|
Molecular Weight |
108.14 g/mol |
IUPAC Name |
2-aminoethanesulfinate |
InChI |
InChI=1S/C2H7NO2S/c3-1-2-6(4)5/h1-3H2,(H,4,5)/p-1 |
InChI Key |
VVIUBCNYACGLLV-UHFFFAOYSA-M |
SMILES |
C(CS(=O)[O-])N |
Canonical SMILES |
C(CS(=O)[O-])N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






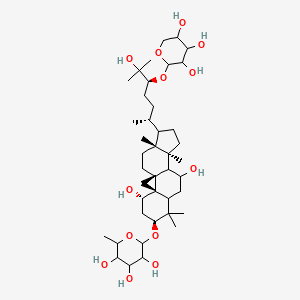

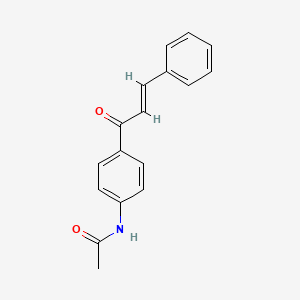
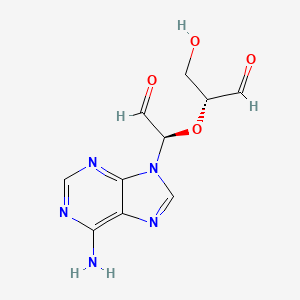
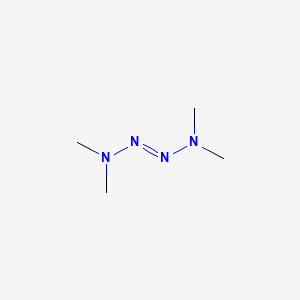

![2-[8-Acetyl-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl]acetic acid](/img/structure/B1233594.png)
